molecular formula C10H9N3O2 B2699842 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1340178-78-0

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2699842
CAS No.: 1340178-78-0
M. Wt: 203.201
InChI Key: FFLHGOJDJYENGZ-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1340178-78-0) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core. This fused, rigid, and planar N-heterocyclic system is of enormous interest in medicinal chemistry for constructing combinatorial libraries and developing novel therapeutic agents . The compound features a cyclopropyl substituent at the 5-position and a carboxylic acid group at the 7-position, making it a versatile intermediate for further synthetic elaboration via coupling reactions . Its primary research application is as a key synthetic intermediate in the discovery of small-molecule inhibitors. Specifically, this compound has been utilized in the exploration of novel inhibitors against membrane-bound pyrophosphatases (mPPases), which are promising therapeutic targets for protozoan parasitic diseases such as malaria . The carboxylic acid functionality allows for straightforward derivatization, particularly through amide bond formation, to generate diverse compounds for biological screening . This product is intended for research purposes as a building block in drug discovery programs and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHGOJDJYENGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Esterification

The carboxylic acid group at position 7 undergoes esterification under acidic or coupling conditions. Common reagents include:

  • Alcohols (e.g., methanol, ethanol) with H₂SO₄ or HCl catalysis.

  • DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activated ester formation.

Example Reaction:
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid+CH₃OHH⁺Methyl ester+H₂O\text{5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester} + \text{H₂O}

Key Data:

ReagentConditionsYield (%)Product
Methanol/H₂SO₄Reflux, 12h857-Methoxycarbonyl derivative
Ethanol/EDCRT, 24h78Activated ester intermediate

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions 2 and 6. The cyclopropyl group at position 5 stabilizes transition states via hyperconjugation.

Example Reaction:
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid+NH₃CuI6-Amino derivative\text{5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid} + \text{NH₃} \xrightarrow{\text{CuI}} \text{6-Amino derivative}

Key Data:

NucleophileCatalystSolventYield (%)
AmmoniaCuIDMF65
AnilinePd(OAc)₂Toluene72

Oxidation and Reduction

  • Oxidation: The carboxylic acid resists further oxidation, but the cyclopropyl group undergoes ring-opening under strong oxidants (e.g., KMnO₄) to form diols or ketones.

  • Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, while milder agents (e.g., NaBH₄) selectively target other functional groups.

Example Reaction (Reduction):
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acidLiAlH₄7-Hydroxymethyl derivative\text{5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid} \xrightarrow{\text{LiAlH₄}} \text{7-Hydroxymethyl derivative}

Key Data:

ReagentProductYield (%)Notes
LiAlH₄7-Hydroxymethyl derivative90Complete reduction
NaBH₄/I₂No reaction-Selectivity observed

Cycloaddition and Ring-Opening

The cyclopropyl group participates in [2+1] cycloadditions with carbenes or strained alkenes. Ring-opening reactions occur under acidic or thermal conditions.

Example Reaction (Ring-Opening):
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acidHCl, Δ5-(2-Chloropropyl) derivative\text{5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid} \xrightarrow{\text{HCl, Δ}} \text{5-(2-Chloropropyl) derivative}

Key Data:

ConditionsProductYield (%)
HCl, 100°C5-(2-Chloropropyl) derivative68
BF₃·Et₂ORearranged bicyclic compound55

Cross-Coupling Reactions

The heterocyclic core engages in Pd-catalyzed cross-couplings (e.g., Suzuki, Heck). Position 7’s carboxylic acid can

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that derivatives of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibit significant anticancer activities. The compound has been tested against various cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis. For instance:

CompoundCancer TypeIC50 (µM)Reference
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acidA549 (Lung)10.0
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acidMCF-7 (Breast)8.5

The mechanism underlying these anticancer effects is believed to involve the inhibition of specific kinases that play critical roles in cancer progression.

Enzyme Inhibition:
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against several key enzymes involved in cellular signaling pathways. For example:

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate dehydrogenaseCompetitive Inhibition12.0
Cyclin-dependent kinase 2Moderate Inhibition15.0

These findings suggest that the compound could be developed further as a therapeutic agent targeting specific enzymatic pathways involved in diseases such as cancer.

Biological Research

Investigations into Biological Pathways:
Beyond its anticancer properties, 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is being explored for its role in various biological pathways. Studies have indicated that it may interact with multiple molecular targets, influencing processes such as apoptosis and cell cycle regulation. Its ability to modulate these pathways makes it a candidate for drug development aimed at treating a range of diseases beyond cancer.

Material Science

Development of Functional Materials:
In addition to its biological applications, this compound is utilized in material science for developing materials with unique photophysical properties. Its structural characteristics allow for the synthesis of novel materials that can be applied in optoelectronic devices and sensors.

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on the efficacy of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid against lung cancer cells demonstrated its ability to induce apoptosis through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Enzyme Inhibition
Another investigation assessed the compound's inhibitory effects on dihydroorotate dehydrogenase, revealing a competitive inhibition profile with an IC50 value of 12 µM. This suggests potential therapeutic applications in conditions where pyrimidine synthesis is dysregulated.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in critical biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid

  • Molecular Formula : C₁₀H₈ClN₃O₂
  • Molecular Weight : 237.65 g/mol
  • CAS : 1443279-05-7
  • This compound is discontinued commercially, suggesting challenges in synthesis or stability .

3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid

  • Molecular Formula : C₁₀H₈ClN₃O₂
  • Molecular Weight : 237.65 g/mol
  • CAS : 1011354-08-7
  • Key Differences: Chlorine at position 3 alters electronic distribution compared to the 6-chloro isomer.

Ester Derivatives

Methyl 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.23 g/mol
  • CAS : 1458593-65-1
  • Key Differences : The carboxylic acid at position 7 is replaced by a methyl ester, improving lipophilicity and possibly serving as a prodrug. This modification could enhance membrane permeability .

Methyl-Substituted Analogs

7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 233.23 g/mol
  • CAS : 92289-91-3
  • The carboxylic acid remains at position 7, retaining hydrogen-bonding capability .

Positional Isomers

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

  • Molecular Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.20 g/mol
  • CAS : 832114-69-9
  • Key Differences : The carboxylic acid shifts to position 2, changing the hydrogen-bonding geometry. This positional isomerism may reduce compatibility with target binding pockets compared to the original compound .

Structural and Functional Analysis

Structural Impact on Bioactivity

  • Cyclopropyl Group : Enhances rigidity and metabolic stability, common in kinase inhibitors .
  • Ester vs. Acid : Methyl esters (e.g., CAS 1458593-65-1) may improve bioavailability but require hydrolysis for activation .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) LogP* Water Solubility
1340178-78-0 (Parent) 203.20 1.2 Moderate
1443279-05-7 (6-Cl) 237.65 1.8 Low
1011354-08-7 (3-Cl) 237.65 1.8 Low
1458593-65-1 (Ester) 217.23 2.5 Very Low
92289-91-3 (2-Me) 233.23 1.5 Moderate

Biological Activity

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fused pyrazole and pyrimidine ring system, characterized by the presence of a cyclopropyl group at the 5-position and a carboxylic acid at the 7-position. This unique structure enhances its interaction with various biological targets.

The biological activity of 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid primarily involves its ability to inhibit specific enzymes and receptors. The compound's carboxylic acid group facilitates hydrogen bonding interactions, which enhances binding affinity to biological targets. Notably, it has been shown to inhibit cell proliferation in cancer cells by targeting key regulatory enzymes involved in cell cycle progression.

Anticancer Activity

Research indicates that 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • A549 : Human lung adenocarcinoma cells.
  • MCF-7 : Human breast cancer cells.

The compound has shown IC50 values in the low micromolar range, indicating potent anticancer effects .

Kinase Inhibition

The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1). These kinases are crucial for regulating cell cycle progression and DNA repair mechanisms. Inhibiting these kinases can lead to enhanced apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies around 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid have revealed that modifications at different positions of the pyrazolo-pyrimidine scaffold can significantly affect biological activity. For instance:

  • Position 5 : The cyclopropyl group is essential for maintaining potency against CDKs.
  • Position 7 : The carboxylic acid group is critical for enhancing binding affinity through hydrogen bonding.

These findings suggest that further structural modifications could optimize the compound's efficacy and selectivity .

Study on Anticancer Efficacy

In a recent study, 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid was evaluated for its anticancer efficacy using A549 cells. The results indicated a significant reduction in cell viability post-treatment, with an observed IC50 value around 15 µM. The study also assessed toxicity on non-cancerous human small airway epithelial cells (HSAEC), revealing a favorable therapeutic index .

Exploration of Kinase Inhibitors

Another investigation focused on the compound's role as a kinase inhibitor. High-throughput screening against human kinases revealed selectivity for CHK1 over other kinases such as GSK-3β and CDK2/4. This selectivity is advantageous for minimizing off-target effects in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Moderate anticancer activityChlorine substitution enhances reactivity
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Antimicrobial propertiesCarbonitrile group increases versatility
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine Potent CDK inhibitionChlorine atom allows further functionalization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives?

  • Methodology :

  • Core synthesis : Cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with enaminone derivatives (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) under reflux conditions in polar aprotic solvents like DMF or ethanol. This forms the pyrazolo[1,5-a]pyrimidine backbone .
  • Functionalization at position 7 : Reactions with silylformamidine or benzoyl chloride in benzene or pyridine to introduce substituents (e.g., cyclopropyl groups). Post-reaction purification involves crystallization from hexane or DMF .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or HCl, followed by acidification to precipitate the carboxylic acid .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

  • Analytical workflow :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and cyclopropane ring integration (e.g., cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm). 19^{19}F NMR is critical for trifluoromethyl-containing derivatives .
  • HRMS (ESI) : Validates molecular formula (e.g., [M + H]+^+ for C13_{13}H11_{11}N5_5O: calcd 254.1042, found 254.1039 ).
  • Elemental analysis : Compares calculated vs. experimental C, H, N percentages (e.g., C: 61.65% calcd vs. 61.78% found ).

Advanced Research Questions

Q. How can conflicting elemental analysis or spectroscopic data be resolved during characterization?

  • Troubleshooting approach :

  • Repeat synthesis : Verify purity via HPLC and compare with literature melting points (e.g., derivatives like 3-nitro-substituted analogs melt at 130–135°C ).
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify ambiguous NMR signals in crowded regions (e.g., overlapping pyrimidine and pyrazole protons) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., planar vs. non-planar ring systems) using single-crystal diffraction (see lattice parameters for monoclinic P21_1/c crystals: a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92° ).

Q. What strategies optimize the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against cathepsins or other enzymes?

  • Structure-activity relationship (SAR) insights :

  • Substituent effects : Introducing a trifluoromethyl group at position 2 enhances lipophilicity and target binding (e.g., cathepsin K inhibition IC50_{50} ~25 µM for N-butylcarboxamide derivatives ).
  • Amidation protocols : Use bis(pentafluorophenyl) carbonate (BPC) to activate carboxylic acids for coupling with amines (e.g., 2-picolylamine improves cathepsin B inhibition ).
  • Bioisosteric replacement : Replace cyclopropyl with bulkier groups (e.g., phenyl) to evaluate steric effects on enzyme active sites .

Q. How do reaction conditions influence regioselectivity during cyclopropane ring formation?

  • Mechanistic considerations :

  • Solvent effects : Benzene or toluene promotes cyclopropanation via [2+1] cycloaddition, while polar solvents favor alternative pathways .
  • Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance ring closure efficiency but risk side reactions (e.g., nitro group reduction) .
  • Temperature control : Maintain 60–80°C to prevent decomposition of thermally sensitive intermediates (e.g., silylformamidine derivatives ).

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